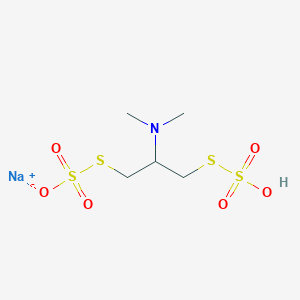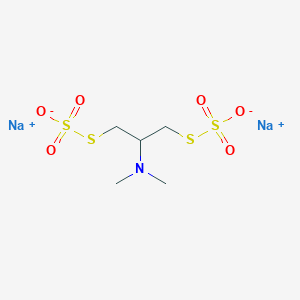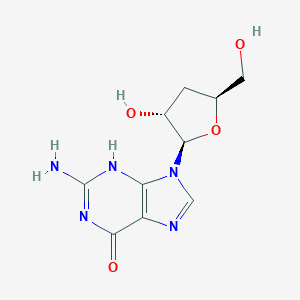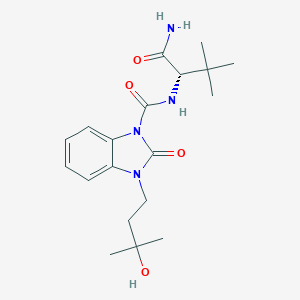
7-Nitroquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
7-Nitroquinazoline-2,4(1H,3H)-dione, also known as 7-Nitroquinazoline-2,4-dione (NQD), is a novel synthetic compound with potential applications in the scientific research field. NQD has been studied for its potential to be used as a reagent, catalyst, and substrate in various chemical reactions. NQD has also been studied for its potential to be used as an enzyme inhibitor, as well as for its potential to be used as a therapeutic agent in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- 6-Nitroquinazoline-2,4(1H,3H)-dione has been synthesized using a two-step method with good yields, and its structure characterized by X-ray single crystal diffraction, IR, NMR, and 2D-NMR spectroscopy (Kesternich et al., 2013).
Derivative Synthesis for Potential Therapeutic Applications :
- Derivatives of 5- and 8-nitroquinazoline-2,4-diones have been synthesized, with potential relevance to HIV-1 reverse transcriptase inhibition (Aziane et al., 2002).
Chemical Transformations and Pharmaceutical Applications :
- Various transformations of chloro- and nitroquinazoline-2,4(1H,3H)-dione derivatives have been explored for pharmaceutical applications (Schneller et al., 1984).
Luminescent Properties and Potential Uses in Imaging :
- Studies on the luminescence emission and excitation spectra of 3-allyl substituted quinazoline-2,4-dione derivatives suggest potential applications in imaging (Farouk et al., 2011).
Reduction and Deamination Processes for New Compounds :
- The reduction of 3-aminoquinoline-2,4-diones and deamination of the products have been investigated for the synthesis of new compounds (Klásek et al., 2014).
Pharmacological Properties :
- 3-Substituted quinazoline-2,4(1H,3H)-dione and 2,3-di-substituted quinazolinone derivatives have been synthesized, attracting interest due to their pharmacological properties (Farouk et al., 2013).
Efficient Synthesis Using Carbon Dioxide :
- An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide has been developed, which is significant for the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008).
Novel Compounds Synthesis for Industrial and Medical Applications :
- The synthesis of new heterocyclic compounds, potentially useful for both industrial and medical applications, has been researched (Aydemir & Kaban, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7-nitro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAQHIHYBBEDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392121 | |
| Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174565-63-0 | |
| Record name | 7-Nitro-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174565-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














